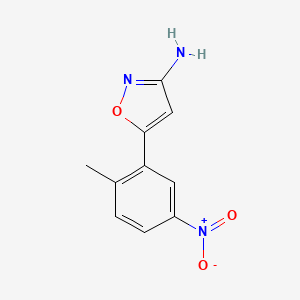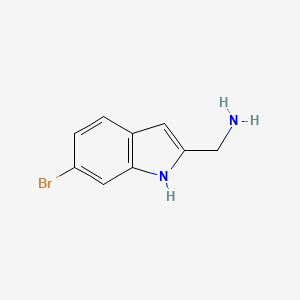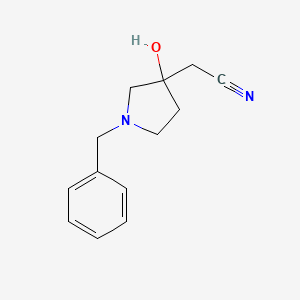
2-(1-Benzyl-3-hydroxypyrrolidin-3-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Benzyl-3-hydroxypyrrolidin-3-yl)acetonitrile is a compound that belongs to the pyrrolidine class of molecules. It is known for its potent pharmacological properties, which have made it a subject of research for various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzyl-3-hydroxypyrrolidin-3-yl)acetonitrile typically involves the reaction of benzylamine with a suitable nitrile compound under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications .
化学反应分析
Types of Reactions
2-(1-Benzyl-3-hydroxypyrrolidin-3-yl)acetonitrile undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol .
科学研究应用
2-(1-Benzyl-3-hydroxypyrrolidin-3-yl)acetonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of various chemical products.
作用机制
The mechanism of action of 2-(1-Benzyl-3-hydroxypyrrolidin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways within the body. These interactions can lead to various pharmacological effects, depending on the specific application.
相似化合物的比较
Similar Compounds
Similar compounds to 2-(1-Benzyl-3-hydroxypyrrolidin-3-yl)acetonitrile include other pyrrolidine derivatives, such as:
- 2-(1-Benzyl-3-hydroxypyrrolidin-3-yl)acetate
- 2-(1-Benzyl-3-hydroxypyrrolidin-3-yl)propionate
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific pharmacological properties and make it suitable for a wide range of applications.
属性
分子式 |
C13H16N2O |
|---|---|
分子量 |
216.28 g/mol |
IUPAC 名称 |
2-(1-benzyl-3-hydroxypyrrolidin-3-yl)acetonitrile |
InChI |
InChI=1S/C13H16N2O/c14-8-6-13(16)7-9-15(11-13)10-12-4-2-1-3-5-12/h1-5,16H,6-7,9-11H2 |
InChI 键 |
BMCAXKPTGPKPDV-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC1(CC#N)O)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3,5-Bis(trifluoromethyl)phenyl]-2-methylpropan-1-ol](/img/structure/B13582997.png)
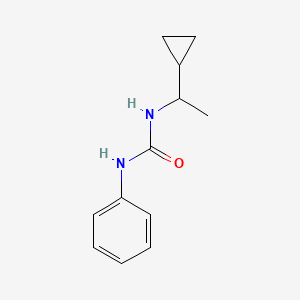
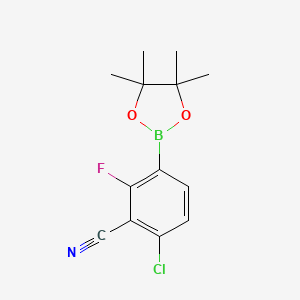
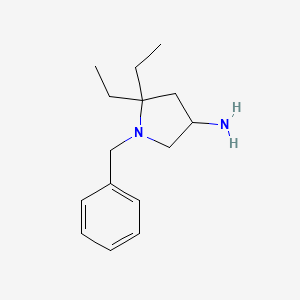
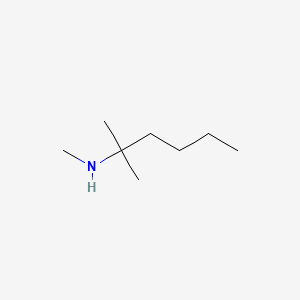
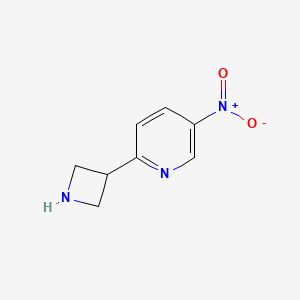
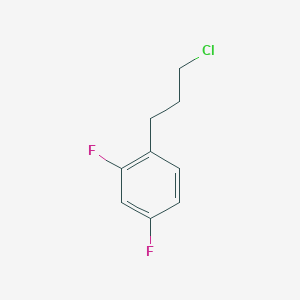
![Ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate](/img/structure/B13583040.png)
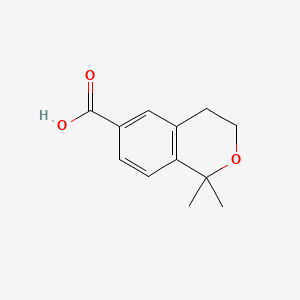
![(1R,5S,6R)-6-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13583063.png)

![Tert-butyl3-[6-chloro-2-(2,2-dimethylpropanamido)pyridin-3-yl]-3-hydroxypropanoate](/img/structure/B13583089.png)
